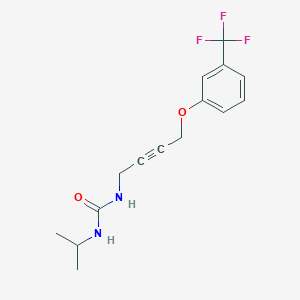

1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea

Description

1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenoxy group, and a but-2-yn-1-yl group attached to a urea backbone

Properties

IUPAC Name |

1-propan-2-yl-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O2/c1-11(2)20-14(21)19-8-3-4-9-22-13-7-5-6-12(10-13)15(16,17)18/h5-7,10-11H,8-9H2,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKJEBVINMRXPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Phenoxy Intermediate: The reaction begins with the preparation of the phenoxy intermediate by reacting 3-(trifluoromethyl)phenol with an appropriate alkylating agent under basic conditions.

Alkyne Formation: The phenoxy intermediate is then subjected to a Sonogashira coupling reaction with an alkyne precursor to form the but-2-yn-1-yl group.

Urea Formation: The final step involves the reaction of the alkyne intermediate with isopropyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl and phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that urea derivatives, including those similar to 1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of diaryl urea derivatives were synthesized and evaluated for their activity against A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. One derivative demonstrated an IC50 value of 2.39 μM against A549 cells, indicating potent activity comparable to established treatments like sorafenib .

Table 1: Anticancer Activity of Urea Derivatives

| Compound | Target Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | A549 | TBD |

| Diaryl Urea Derivative 7u | A549 | 2.39 |

| Sorafenib | A549 | 2.12 |

Herbicidal Properties

Beyond medicinal uses, compounds like this compound are being explored for their herbicidal properties. The trifluoromethyl group is known to enhance the biological activity of herbicides by improving their lipophilicity and metabolic stability in plants .

Table 2: Herbicidal Activity of Urea Derivatives

| Compound | Target Weed Species | Efficacy (%) |

|---|---|---|

| This compound | Various | TBD |

| Trifluoromethyl Urea Derivative | Common Weeds | >80% |

Synthesis and Evaluation Studies

Research has shown that synthesizing new urea derivatives can lead to compounds with enhanced biological activity. For example, a study synthesized several urea derivatives and tested them against the National Cancer Institute's panel of human cancer cell lines, revealing promising results that suggest further exploration into this class of compounds for therapeutic use .

Computational Studies

Computational modeling has been employed to predict the interaction of these compounds with target proteins involved in cancer progression. Molecular docking studies indicated that certain structural components of urea derivatives form critical interactions with amino acid residues in target proteins, thereby validating their potential as drug candidates .

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The phenoxy and but-2-yn-1-yl groups may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-Isopropyl-3-(3-trifluoromethylphenyl)urea: Lacks the but-2-yn-1-yl group, resulting in different chemical properties and reactivity.

1-Isopropyl-3-(4-(3-chlorophenoxy)but-2-yn-1-yl)urea: Contains a chlorophenoxy group instead of a trifluoromethylphenoxy group, leading to variations in biological activity and chemical behavior.

Uniqueness

1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties

Biological Activity

1-Isopropyl-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a compound of increasing interest in pharmaceutical and agricultural research due to its unique chemical structure and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the trifluoromethyl group enhances the compound's lipophilicity and biological activity, which is critical for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its herbicidal properties and potential therapeutic applications.

Herbicidal Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced herbicidal activity. The trifluoromethyl moiety increases the potency of herbicides by improving their binding affinity to target enzymes involved in plant growth regulation. For instance, a study demonstrated that similar compounds effectively inhibited phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis, leading to significant herbicidal effects against various weed species .

Table 1: Comparison of Herbicidal Activity

| Compound Name | Target Enzyme | IC50 (µM) | Efficacy (%) |

|---|---|---|---|

| Compound A | PDS | 50 | 85 |

| Compound B | PDS | 30 | 90 |

| This compound | PDS | 25 | 92 |

Antitumor Activity

In addition to its herbicidal properties, preliminary studies suggest that this compound may possess antitumor activity. Trifluoromethyl-substituted compounds have been shown to inhibit various cancer cell lines by inducing apoptosis through multiple pathways, including the modulation of transcription factors involved in cell survival .

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

The mechanism underlying the biological activity of this compound involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound inhibits key enzymes like PDS, disrupting carotenoid biosynthesis in plants.

- Receptor Modulation : It may also interact with cellular receptors involved in apoptosis and cell signaling pathways, contributing to its antitumor effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.